molecular formula C11H13FN4O3 B12095651 4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine

4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine

Cat. No.: B12095651
M. Wt: 268.24 g/mol
InChI Key: HEMKLVZUSCWYFZ-UHFFFAOYSA-N
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Description

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a nucleoside analog known for its significant antiviral and anticancer properties. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves several key steps. One common method includes the nucleobase anion glycosylation of 2-amino-4-chloro-7H-pyrrolo[2.3-d]pyrimidine with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide. This reaction exclusively yields the beta-D-anomer, which is then deblocked, aminated at the C(4) position, and selectively deaminated at the C(2) position to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness for therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or altered biological activities. These derivatives are valuable for further research and potential therapeutic applications.

Scientific Research Applications

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. The compound targets the viral polymerase enzyme, preventing the synthesis of new viral DNA. Additionally, it induces apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit viral replication and induce apoptosis in cancer cells. Its fluorinated sugar moiety enhances its stability and binding affinity to target enzymes, making it a potent therapeutic agent .

Properties

IUPAC Name

5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O3/c12-7-8(18)6(3-17)19-11(7)16-2-1-5-9(13)14-4-15-10(5)16/h1-2,4,6-8,11,17-18H,3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMKLVZUSCWYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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